molecular formula C12H15N3O2S B148342 Dansylhydrazine CAS No. 33008-06-9

Dansylhydrazine

Cat. No. B148342
CAS RN: 33008-06-9
M. Wt: 265.33 g/mol
InChI Key: KPQYDVAFRDWIBW-UHFFFAOYSA-N
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Description

Dansylhydrazine (DNSH) is a chemical reagent used in various analytical applications due to its ability to form derivatives with other compounds, which can then be detected and quantified. It is particularly useful in the detection of carbonyl compounds, as it reacts with them to form hydrazones, which can be analyzed using chromatographic or spectroscopic methods .

Synthesis Analysis

The synthesis of dansylhydrazine derivatives can be achieved through reactions with different compounds. For instance, dansylhydrazine can react with α- and β-thujones to form derivatives that are detectable by liquid chromatography with fluorescence detection . Additionally, dansylhydrazine can be used to synthesize fluorescent derivatives of methoxyamine and diphenylhydrazine, which are characterized by various spectroscopic techniques and can generate free radicals upon oxidation .

Molecular Structure Analysis

The molecular structure of dansylhydrazine derivatives can be elucidated using spectroscopic methods such as NMR, IR, UV-Vis, and mass spectrometry. For example, the single-crystal X-ray structure of a fluorescent derivative of methoxyamine was obtained, providing detailed insights into its molecular geometry . Similarly, the structure of a new hydrazone of gossypol with dansylhydrazine was studied using FTIR, NMR, UV-VIS, and ESI-MS, revealing the presence of stable tautomers and the nature of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Dansylhydrazine is involved in various chemical reactions due to its reactivity with carbonyl groups. It can form hydrazones with aldehydes, which are susceptible to interferences from ozone oxidation and water vapor hydrolysis. However, these interferences can be minimized or eliminated by using appropriate reagent supports . Additionally, dansylhydrazine derivatives can undergo oxidation to generate free radicals, which can be detected by ESR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of dansylhydrazine derivatives can be inferred from their reactivity and detection methods. For instance, a dansyl phthalimide-based fluorescent chemosensor for hydrazine detection changes its emission wavelength and color upon reaction, which can be used for colorimetric and fluorimetric detection of hydrazine in various samples, including water and biological cells. The limit of detection for hydrazine using this chemosensor is significantly lower than the accepted limit set by the U.S. Environmental Protection Agency . The fluorescence properties of dansylhydrazine derivatives are also enhanced compared to the parent compounds, as demonstrated by the increased quantum yield of fluorescence in the case of gossypol derivatives .

Scientific Research Applications

  • Environmental Monitoring : Dansylhydrazine (DNSH) is used in environmental science for detecting and measuring atmospheric compounds. For example, Rodier, Nondek, and Birks (1993) investigated its use in determining carbonyl compounds, focusing on minimizing interferences from ozone oxidation and water vapor hydrolysis. This study highlights the compound's utility in environmental monitoring techniques (Rodier et al., 1993).

  • Analytical Chemistry : In the field of analytical chemistry, dansylhydrazine is applied for the derivatization of various compounds. Scott, Lawrence, and Lau (2004) explored its reaction with α- and β-thujones, using liquid chromatography for detection. This demonstrates its role in enhancing the detection of specific chemicals in complex mixtures (Scott et al., 2004).

  • Medical Research : Dansylhydrazine is also utilized in medical research, particularly in studies related to cell biology and pharmacology. For instance, Perez and Colón (1996) used it for derivatizing carbohydrates in capillary electrophoresis, which is important for the analysis of small biological samples, such as tear fluid (Perez & Colón, 1996).

  • Biochemistry : In biochemistry, dansylhydrazine has been used for labeling glycoproteins. Estep and Miller (1986) reported an improved procedure for this, focusing on erythrocyte membrane glycoproteins. Their work demonstrates the compound's utility in studying membrane protein structures (Estep & Miller, 1986).

Safety And Hazards

Dansylhydrazine may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3)8. It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes9.


properties

IUPAC Name

5-(dimethylamino)naphthalene-1-sulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-15(2)11-7-3-6-10-9(11)5-4-8-12(10)18(16,17)14-13/h3-8,14H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQYDVAFRDWIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186640
Record name Dansyl hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name Dansyl hydrazine
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Product Name

Dansyl hydrazine

CAS RN

33008-06-9
Record name Dansylhydrazine
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Record name Dansyl hydrazine
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Record name Dansyl hydrazine
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Record name 5-dimethylaminonaphthalene-1-sulphonohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,190
Citations
K Kartavenka, P Panuwet, V Yakimavets… - Journal of analytical …, 2020 - academic.oup.com
We developed a robust analytical method for quantification of malondialdehyde (MDA) in urine and serum samples using dansylhydrazine (DH) as a derivatizing reagent. The …
Number of citations: 8 academic.oup.com
N Binding, H Kläning, U Karst, W Pötter… - Fresenius' journal of …, 1998 - Springer
Solid sorbents coated with the fluorescent reagent 5-dimethylaminonaphthalene-1-sulfohydrazide (dansylhydrazine, DNSH) have been used for derivatization and quantitative …
Number of citations: 25 link.springer.com
S Zhao, L Li - Analytical chemistry, 2018 - ACS Publications
High-performance chemical isotope labeling (CIL) LC-MS is an important tool for profiling chemical-group-based submetabolomes using different labeling chemistries for quantitative …
Number of citations: 36 pubs.acs.org
J Herrington, L Zhang, D Whitaker, L Sheldon… - Journal of …, 2005 - pubs.rsc.org
The Passive Aldehydes and Ketones Sampler (PAKS) method has been developed to measure airborne carbonyls (aldehydes and ketones) by derivatizing the carbonyls with …
Number of citations: 32 pubs.rsc.org
N Volpi - Analytical Biochemistry, 2000 - Elsevier
A system capable of resolving all the known unsaturated nonsulfated, mono- and disulfated disaccharides derived from chondroitin sulfate samples, dermatan sulfate, and hyaluronic …
Number of citations: 99 www.sciencedirect.com
J Li, J Xu, R Zhang, J He, M Wang, G Jiao, Z Abliz - Talanta, 2024 - Elsevier
Fatty acids (FAs) play a vital physiological role in lipid metabolism, which is reported as potential diagnostic biomarker for various diseases. Thus, it is urgent to develop a credible …
Number of citations: 3 www.sciencedirect.com
DR Rodier, L Nondek, JW Birks - Environmental science & …, 1993 - ACS Publications
The dansylhydrazine (DNSH) and 2, 4-dinitrophenylhy-drazine (DNPH) techniques for the determination of carbonyl compounds are both susceptible to interferences from ozone …
Number of citations: 55 pubs.acs.org
SA Perez, LA Colón - Electrophoresis, 1996 - Wiley Online Library
A mixture of mono‐ and disaccharides was derivatized with dansylhydrazine in a relatively fast chemical reaction (15 min) which is selective toward aldehydes and ketones. The …
G Chen, Q Zhang - Analytical and bioanalytical chemistry, 2020 - Springer
Free fatty acid (FFA) and acylcarnitine (AcCar) are key elements of energy metabolism. Dysregulated levels of FFA and AcCar are associated with genetic defects and other metabolic …
Number of citations: 13 link.springer.com
MG Choi, J Kim, JM Hong, IJ Chang, S Ahn… - Tetrahedron Letters, 2016 - Elsevier
A simple Cu 2+ -selective ratiometric fluorescence signaling probe based on the hydrolysis of dansylhydrazine was developed. Dansylhydrazine 1 showed prominent ratiometric …
Number of citations: 18 www.sciencedirect.com

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